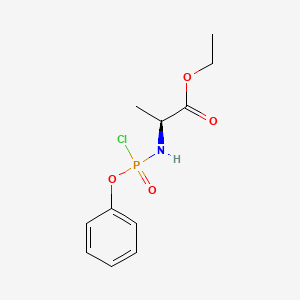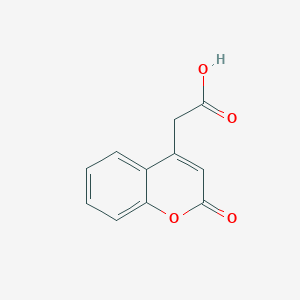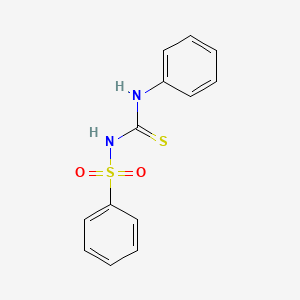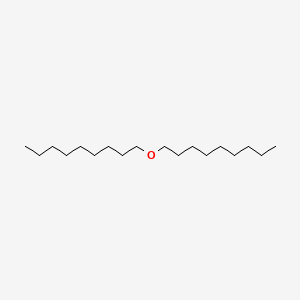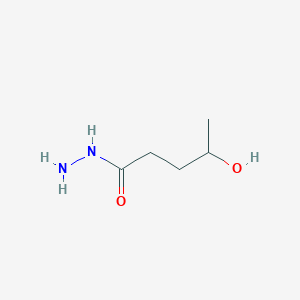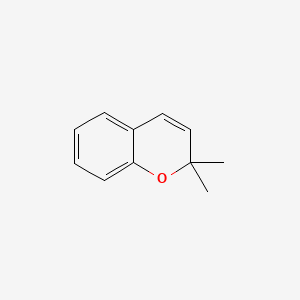
2,2-Dimethyl-2H-chromene
描述
2,2-Dimethyl-2H-chromene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
2,2-Dimethylchromene and its derivatives primarily target phytopathogenic fungi . These fungi are a major threat to agricultural production worldwide, causing significant yield losses . The compound exhibits antifungal activity against several strains, including Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata .
Mode of Action
It’s known that the compound exhibits antifungal activity, suggesting it interacts with the fungi in a way that inhibits their growth or survival .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with essential biological processes in the fungi, leading to their inhibition .
Result of Action
2,2-Dimethylchromene exhibits significant antifungal activity. Most of the target compounds exhibit obvious antifungal activity at the concentration of 50 μg/mL .
生化分析
Biochemical Properties
2,2-Dimethylchromene has been found to exhibit antifungal activity against several phytopathogenic fungi . It interacts with various enzymes and proteins within these organisms, disrupting their normal functions and leading to their death
Cellular Effects
In cellular studies, 2,2-Dimethylchromene has shown low cytotoxicity to PC12 cells . This suggests that it may have a selective effect on fungal cells, making it a potential candidate for the development of new antifungal agents .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2,2-dimethylchromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKWTPDZMBKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179813 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2513-25-9 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-2H-1-BENZOPYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07GJA13Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 2,2-Dimethylchromene?
A1: 2,2-Dimethylchromene is a benzopyran derivative characterized by a benzene ring fused to a pyran ring with two methyl groups at the 2-position of the pyran.
Q2: What is the molecular formula and weight of 2,2-Dimethylchromene?
A2: The molecular formula of 2,2-dimethylchromene is C11H12O, and its molecular weight is 160.21 g/mol.
Q3: How is the structure of 2,2-Dimethylchromene derivatives confirmed?
A3: Various spectroscopic techniques are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []
Q4: What is the primary biological activity associated with 2,2-Dimethylchromene derivatives?
A4: These compounds are well-known for their antijuvenile hormone activity, particularly in insects. [, , , ]
Q5: How do these compounds exert their antijuvenile hormone effects?
A5: While the precise mechanism remains unclear, research suggests that certain derivatives, like Precocene II (6,7-dimethoxy-2,2-dimethylchromene), can selectively destroy the corpora allata cells in insects. These cells are responsible for synthesizing juvenile hormones, crucial for insect development and metamorphosis. [, , , ]
Q6: Can 2,2-Dimethylchromene derivatives influence aphid wing development?
A6: Yes, studies on pea aphids (Acyrthosiphon pisum) demonstrate that specific derivatives can both promote and inhibit wing development, suggesting a complex interplay with aphid morphogenesis, possibly independent of juvenile hormone modulation. [, , ]
Q7: Are there other biological activities associated with 2,2-Dimethylchromene derivatives?
A7: Beyond their antijuvenile hormone effects, some derivatives exhibit antitumor, antifungal, antiplasmodial, and radical scavenging activities. [, , , , , ]
Q8: How does the structure of 2,2-Dimethylchromene derivatives influence their biological activity?
A8: Alkoxy groups, particularly at positions 6 and 7 of the chromene ring, are crucial for antijuvenile hormone activity. The length and nature of the alkoxy side chains can significantly impact potency and selectivity. [, , , ]
Q9: What is the significance of the 2,2-dimethyl substitution in the chromene ring?
A9: The gem-dimethyl group appears essential for biological activity. Compounds lacking this substitution, such as 2,2-dimethylchroman derivatives, display reduced or no morphogenetic activity in aphids. [, ]
Q10: Can modifications at other positions on the chromene ring alter biological activity?
A10: Yes, introducing substituents like halogens, nitro groups, or acetyl groups can modulate activity. For instance, 6-cyano-2,2-dimethylchromene is often used in epoxidation studies. [, ]
Q11: How are 2,2-Dimethylchromene derivatives synthesized?
A11: Common synthetic approaches include the Claisen rearrangement of aryl propargyl ethers and the dehydration of chroman-4-ols. [, ]
Q12: Can 2,2-Dimethylchromene derivatives be synthesized electrochemically?
A12: Yes, a novel electrosynthesis method utilizes 2-(1-bromo-1-methylethyl)benzofurans as precursors to produce 2,2-dimethylchromenes. []
Q13: What are some potential applications of 2,2-Dimethylchromene derivatives?
A13: Given their antijuvenile hormone properties, these compounds hold promise as potential insecticides. Additionally, their other biological activities make them attractive candidates for developing new drugs and agrochemicals. [, , , , ]
Q14: Have computational methods been used to study 2,2-Dimethylchromene derivatives?
A14: Yes, molecular docking studies have been performed to investigate the interaction of these compounds with specific targets, like Polo-like kinase 1 (PLK1), a potential anticancer drug target. []
Q15: How are 2,2-Dimethylchromene derivatives analyzed and quantified?
A15: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the analysis and quantification of these compounds. [, , , ]
Q16: What are some potential future directions for research on 2,2-Dimethylchromene derivatives?
A17: Further exploration of their structure-activity relationships, development of more efficient and environmentally friendly synthesis methods, and comprehensive evaluation of their toxicological profiles are crucial areas for future research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


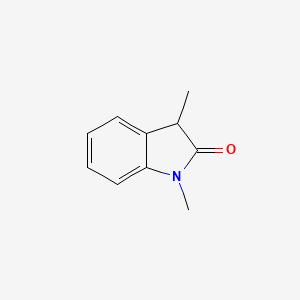
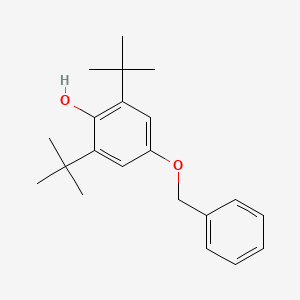
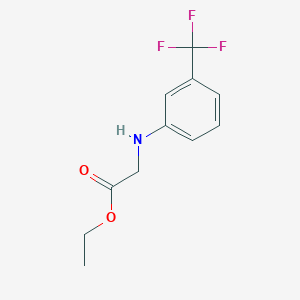
![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B3050241.png)
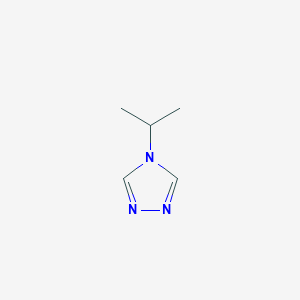
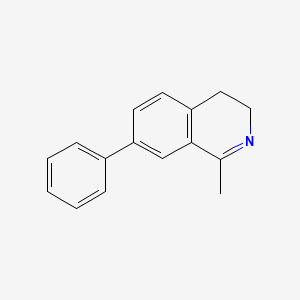
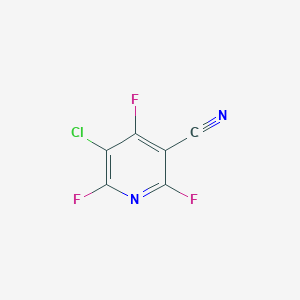
![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)
![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)
